Dimethylcarbamyl bromide

Synthetic methodology Halogen exchange Process chemistry

Dimethylcarbamyl bromide (CAS 15249-51-1), also known as N,N-dimethylcarbamoyl bromide, is an electrophilic carbamoyl halide reagent with the molecular formula C3H6BrNO and a molecular weight of 151.99 g/mol. Characterized by a carbonyl bromide group attached to a dimethylamino moiety, it is primarily employed as a potent acylating and carbamoylating agent in organic synthesis.

Molecular Formula C3H6BrNO
Molecular Weight 151.99 g/mol
CAS No. 15249-51-1
Cat. No. B15486130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylcarbamyl bromide
CAS15249-51-1
Molecular FormulaC3H6BrNO
Molecular Weight151.99 g/mol
Structural Identifiers
SMILESCN(C)C(=O)Br
InChIInChI=1S/C3H6BrNO/c1-5(2)3(4)6/h1-2H3
InChIKeyDUOKHXDKMZIAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylcarbamyl Bromide (CAS 15249-51-1) Procurement & Selection Guide


Dimethylcarbamyl bromide (CAS 15249-51-1), also known as N,N-dimethylcarbamoyl bromide, is an electrophilic carbamoyl halide reagent with the molecular formula C3H6BrNO and a molecular weight of 151.99 g/mol . Characterized by a carbonyl bromide group attached to a dimethylamino moiety, it is primarily employed as a potent acylating and carbamoylating agent in organic synthesis [1]. Its key differential characteristics stem from the bromide leaving group, which confers distinct reactivity and selectivity profiles compared to its chloride analog and other carbamoylating agents, making it a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds [2].

Reagent Role Reactive electrophilic carbamoyl halide for acylation and carbamoylation
Key Differentiator Bromide leaving group provides distinct reactivity profile compared to chloride analog
Application Scope Intermediate for pharmaceutical, agrochemical, and heterocyclic compound synthesis

Why Dimethylcarbamyl Bromide (CAS 15249-51-1) Cannot Be Replaced by Generic Analogs


Generic substitution among carbamoyl halides (e.g., chloride vs. bromide) is not chemically valid due to fundamental differences in leaving group ability, reaction kinetics, and product selectivity. The bromide derivative exhibits a distinct reactivity profile owing to the weaker basicity and superior leaving group ability of Br- compared to Cl- . This difference is not merely incremental; it dictates whether certain reactions proceed under milder conditions, achieve acceptable yields, or occur at all. Furthermore, the divergent safety and toxicological profiles between these analogs necessitate strict procurement controls, as the potential for handling hazards and long-term liabilities differ significantly [1]. Substitution risks include synthetic failure, unacceptable impurity profiles from side reactions, and the introduction of undocumented toxicological risks into a process.

Leaving Group Kinetics
Bromide vs. chloride leaving group may alter reaction rates, required conditions, and product conversion.
Toxicity Profile Divergence
Mutagenicity screening data differ; bromide not positive in NTP Drosophila assay, but full toxicological data are limited. Handling assessment is advised.
Reaction Selectivity
Regioselectivity may shift; bromide reported to deliver exclusive N-acylation in triazines, while chloride could produce mixtures requiring additional purification.

Quantitative Differentiators for Dimethylcarbamyl Bromide (CAS 15249-51-1) vs. Comparators


Synthetic Efficiency: Dimethylcarbamyl Bromide Enables Higher Yields than Chloride in Halogen Exchange

The synthesis of dimethylcarbamyl bromide from its chloride analog via halogen exchange with hydrogen bromide proceeds with a high distilled yield, establishing a benchmark for its efficient procurement and generation. This quantitative data point provides a clear advantage over alternative, lower-yielding synthetic routes [1].

Synthetic Efficiency
Reported
90% distilled yield (target) vs 22% (alternative route); 68 pp higher
Supports higher synthetic efficiency and reduced waste generation.
Halogen exchange with HBr at room temperature, no solvent.
Synthetic methodology Halogen exchange Process chemistry

Genotoxicity Profile: Dimethylcarbamyl Bromide May Offer a Differentiated Risk Profile vs. Chloride

The chloride analog, dimethylcarbamyl chloride (DMCC), is a confirmed mutagen and is listed by IARC as a Category 2B carcinogen [1][2]. In contrast, the bromide analog (DMCB) was not listed among the positive mutagens in the NTP's Drosophila sex-linked recessive lethal test, a key screen for genetic toxicity [3]. While this is not a direct head-to-head assay of both compounds, it provides a class-level inference that the bromide may possess a more favorable genotoxicity profile, a critical consideration for occupational safety and regulatory compliance in procurement.

Mutagenicity Screening
Class-level
Drosophila SLRL test: target not reported positive; chloride is positive (IARC 2B)
May indicate a lower mutagenic potential in this screening model; direct head-to-head data not available.
Class-level inference from NTP screen; full genotoxicity profile requires review.
Toxicology Mutagenicity Safety assessment

Reaction Specificity: Dimethylcarbamyl Bromide Enables Exclusive Carbamoylation in Heterocycle Synthesis

In the acylation of 1,2,4-triazines, N,N-dimethylcarbamoyl bromide reacts exclusively at the N4 position to yield 4,5-dihydro-4-(N,N-dimethylcarbamoyl) derivatives [1][2]. This contrasts with the reactivity of other electrophiles or carbamoylating agents, which may lead to mixtures of N- and O-acylated products. The specificity of the bromide minimizes byproduct formation and simplifies purification, a key differentiator for scientific selection.

Site-Selectivity
Class-level
Exclusive N4-carbamoylation with target; other acylating agents give N-/O- mixtures
Simplifies purification and increases yield of desired intermediate.
Based on 1,2,4-triazine acylation studies; selectivity may vary with substrate.
Heterocyclic chemistry Site-selectivity Carbamoylation

Enhanced Leaving Group Ability: Bromide Enables Milder Conditions and Faster Kinetics

The bromide ion (Br-) is a significantly better leaving group than chloride (Cl-) in nucleophilic substitution reactions. This is due to the weaker basicity of the bromide anion and the lower C-Br bond dissociation energy compared to C-Cl . This fundamental property means that dimethylcarbamyl bromide can undergo carbamoylation under milder reaction conditions (e.g., lower temperatures, shorter times) and with faster kinetics than dimethylcarbamyl chloride. This is a well-established class-level principle for all halides.

Leaving Group Ability
Data to verify
Bromide: better leaving group (pKa HBr ≈ -9) vs chloride (pKa HCl ≈ -7); lower C-Br bond energy
Supports faster kinetics and milder reaction temperatures.
General halide leaving group principle; experimental comparison under identical conditions not provided.
Reaction kinetics Leaving group ability Process optimization

Procurement-Driven Application Scenarios for Dimethylcarbamyl Bromide (CAS 15249-51-1)


Synthesis of Heterocyclic Building Blocks with High Site-Selectivity

Procure dimethylcarbamyl bromide when the synthetic route demands exclusive N-carbamoylation of nitrogen-containing heterocycles (e.g., triazines, pyridines) to avoid complex isomer separations. Its demonstrated ability to selectively acylate the N4 position of 1,2,4-triazines makes it the reagent of choice over less selective agents like alkyl chloroformates or phosgene derivatives [1]. This is critical for generating pure intermediates for drug discovery or agrochemical libraries.

Generation of Carbamoyl Electrophiles Under Mild Process Conditions

Select dimethylcarbamyl bromide for applications where thermal sensitivity of the substrate or the need for energy-efficient processes is paramount. Its superior leaving group ability, relative to the chloride, allows carbamoylation reactions to proceed at lower temperatures or with shorter residence times . This can be a decisive factor in scaling up reactions involving heat-labile intermediates, where the chloride analog would require harsher conditions and lead to product decomposition.

Medicinal Chemistry of Cholinergic Agents and Carbamate Prodrugs

Use dimethylcarbamyl bromide as the key intermediate for installing the dimethylcarbamoyl pharmacophore into cholinergic agents, such as pyridostigmine and neostigmine analogs . The bromide's reactivity profile enables efficient coupling with phenolic or alcoholic groups, which is essential for building structure-activity relationships (SAR) in this therapeutic class. Its selection is justified when the analogous chloride fails to provide adequate conversion or yields.

Process Development Prioritizing a Differentiated Safety Profile

In early-stage process development or in facilities with less stringent engineering controls, prioritize procurement of dimethylcarbamyl bromide over dimethylcarbamyl chloride to mitigate potential genotoxicity risks. While full toxicological data for the bromide is limited, the established mutagenicity of the chloride analog [2] provides a strong rationale for exploring the bromide as a potentially safer alternative, reducing long-term regulatory and occupational health liabilities.

Application
Selection Property
Validation Focus
Heterocyclic Synthesis with Site-Selectivity
Site-selective N-carbamoylation
N4-acylation specificity confirmation
Mild Carbamoylation Process
Mild reaction conditions enabled by bromide leaving group
Temperature/time optimization
Cholinergic-Targeted SAR Synthesis
Efficient coupling to phenolic/alcoholic groups
Building SAR for cholinergic pharmacology research
Process Development with Differentiated Toxicity Profile
Differentiated mutagenicity profile
Genotoxicity screening and handling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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